molecular formula C6H14ClNO B2409402 N-Isopropyloxetan-3-amine hydrochloride CAS No. 1955523-96-2

N-Isopropyloxetan-3-amine hydrochloride

Cat. No.: B2409402
CAS No.: 1955523-96-2
M. Wt: 151.63
InChI Key: KOKFFHJXFXZSLN-UHFFFAOYSA-N
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Description

N-Isopropyloxetan-3-amine hydrochloride is a chemical compound with the molecular formula C6H14ClNO. It is a derivative of oxetane, a four-membered cyclic ether, and is characterized by the presence of an isopropyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropyloxetan-3-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of N-isopropyl-3-aminopropanol under acidic conditions to form the oxetane ring. The reaction is usually carried out in the presence of hydrochloric acid, which acts as both a catalyst and a source of the chloride ion to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and recrystallization to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: N-Isopropyloxetan-3-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Isopropyloxetan-3-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs targeting various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis .

Mechanism of Action

The mechanism of action of N-Isopropyloxetan-3-amine hydrochloride involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which are crucial for its reactivity. These reactions often involve nucleophilic attack on the ring, leading to the formation of various intermediates that can interact with biological targets. The exact pathways and molecular targets depend on the specific application and the derivatives being studied .

Comparison with Similar Compounds

Uniqueness: N-Isopropyloxetan-3-amine hydrochloride is unique due to the presence of the isopropyl group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its stability and make it a valuable intermediate in the synthesis of more complex compounds .

Properties

IUPAC Name

N-propan-2-yloxetan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-5(2)7-6-3-8-4-6;/h5-7H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKFFHJXFXZSLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1COC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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